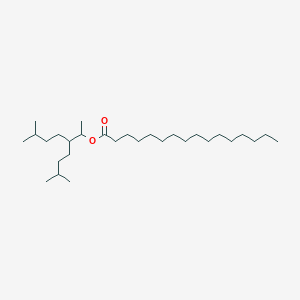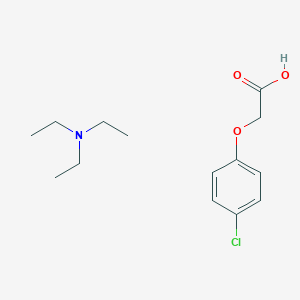![molecular formula C19H24ClNO2S B14381832 S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate CAS No. 88350-14-5](/img/structure/B14381832.png)
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate is a synthetic organic compound characterized by its unique structure, which includes a quinoline ring substituted with a chlorine atom and an octyl thioester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate typically involves the reaction of 5-chloroquinolin-8-ol with octyl ethanethioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloroquinolin-8-ol: A related compound with similar structural features but lacking the octyl thioester group.
5-Chloroquinolin-8-yl phenylcarbamate: Another derivative of 5-chloroquinoline with different substituents.
Uniqueness
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl thioester group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.
Propiedades
Número CAS |
88350-14-5 |
|---|---|
Fórmula molecular |
C19H24ClNO2S |
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
S-octyl 2-(5-chloroquinolin-8-yl)oxyethanethioate |
InChI |
InChI=1S/C19H24ClNO2S/c1-2-3-4-5-6-7-13-24-18(22)14-23-17-11-10-16(20)15-9-8-12-21-19(15)17/h8-12H,2-7,13-14H2,1H3 |
Clave InChI |
PNLXCHGMECKKDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


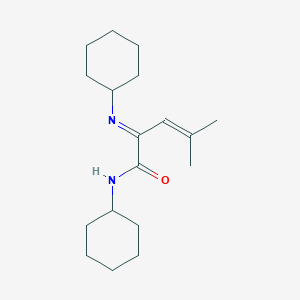
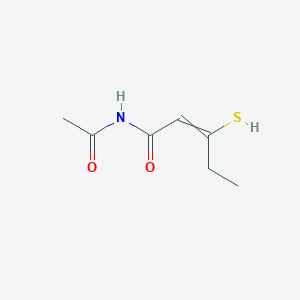
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
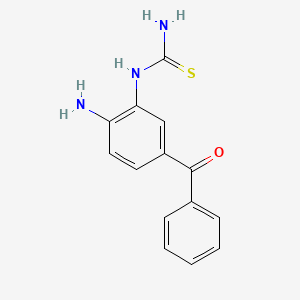
![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)

![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
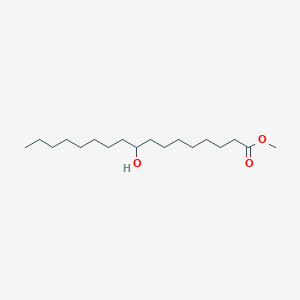
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
